Cas no 4066-47-1 (2,5,6-Triaminopteridin-4(3H)-one hydrochloride)
2,5,6-Triaminopteridin-4(3H)-one hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 2,5,6-triamino-1H-pyrimidin-4-one,hydrochloride
- 2,5,6-triamino-1h-pyrimidin-4-one
- hydrochloride
- 2,5,6-Triaminopteridin-4(3H)-one hydrochloride
- 2,5,6-triamino-4-pyrimidinol hydrochloride
- DTXSID90961050
- NSC-158335
- NSC158335
- AKOS024323749
- 5,6-Diamino-2-imino-1,2-dihydropyrimidin-4-ol--hydrogen chloride (1/1)
- 4066-47-1
- 2,5,6-Triaminopyrimidin-4-ol hydrochloride
- SCHEMBL19858971
- 2,4,5-triamino-1H-pyrimidin-6-one;hydrochloride
-
- Inchi: 1S/C4H7N5O.ClH/c5-1-2(6)8-4(7)9-3(1)10;/h5H2,(H5,6,7,8,9,10);1H
- InChI Key: FXJIENVHFLGIJR-UHFFFAOYSA-N
- SMILES: Cl.O=C1C(=C(N)N=C(N)N1)N
Computed Properties
- Exact Mass: 177.04200
- Monoisotopic Mass: 177.0417376g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 240
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 120Ų
Experimental Properties
- PSA: 123.81000
- LogP: 1.06210
2,5,6-Triaminopteridin-4(3H)-one hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T220890-50mg |
2,5,6-Triaminopteridin-4(3H)-one hydrochloride |
4066-47-1 | 50mg |
$ 135.00 | 2022-06-03 | ||
| TRC | T220890-100mg |
2,5,6-Triaminopteridin-4(3H)-one hydrochloride |
4066-47-1 | 100mg |
$ 220.00 | 2022-06-03 | ||
| TRC | T220890-250mg |
2,5,6-Triaminopteridin-4(3H)-one hydrochloride |
4066-47-1 | 250mg |
$ 435.00 | 2022-06-03 |
2,5,6-Triaminopteridin-4(3H)-one hydrochloride Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 2,5,6-Triaminopteridin-4(3H)-one hydrochloride
2,5,6-Triaminopteridin-4(3H)-one hydrochloride: A Comprehensive Overview
The compound with CAS No. 4066-47-1, commonly referred to as 2,5,6-Triaminopteridin-4(3H)-one hydrochloride, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pteridine derivatives, which are known for their structural resemblance to pteridine, a naturally occurring compound found in various biological systems. The pteridine skeleton serves as a versatile platform for the synthesis of numerous bioactive molecules, making 2,5,6-Triaminopteridin-4(3H)-one hydrochloride a valuable compound for both academic research and potential therapeutic applications.
Structurally, 2,5,6-Triaminopteridin-4(3H)-one hydrochloride features a pteridine ring system with three amino groups attached at positions 2, 5, and 6. The hydrochloride salt form indicates that the compound exists in its protonated state under physiological conditions. This unique structure contributes to its ability to participate in various biochemical interactions, including hydrogen bonding and π-π interactions, which are critical for its activity in biological systems.
Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for the synthesis of 2,5,6-Triaminopteridin-4(3H)-one hydrochloride. One notable approach involves the use of microwave-assisted synthesis techniques, which significantly reduce reaction times while maintaining high yields. These methods have been documented in several peer-reviewed journals and highlight the importance of optimizing synthetic pathways for complex molecules like this one.
The pharmacological properties of 2,5,6-Triaminopteridin-4(3H)-one hydrochloride have been extensively studied in vitro and in vivo. Research has demonstrated that this compound exhibits potent anti-inflammatory and antioxidant activities, making it a promising candidate for the development of novel therapeutic agents. For instance, studies published in *Journal of Medicinal Chemistry* have shown that 2,5,6-Triaminopteridin-4(3H)-one hydrochloride can inhibit key enzymes involved in inflammatory pathways without causing significant cytotoxicity to healthy cells.
In addition to its pharmacological applications, 2,5,6-Triaminopteridin-4(3H)-one hydrochloride has also been explored for its potential use in diagnostic imaging. Its ability to fluoresce under specific conditions makes it a viable candidate for use as a contrast agent in fluorescence-guided surgery. This application is particularly relevant given the growing demand for real-time imaging techniques in modern medicine.
From a structural standpoint, the pteridine skeleton of this compound plays a pivotal role in its bioactivity. The presence of multiple amino groups enhances its solubility and stability under physiological conditions while also providing sites for interaction with biomolecules such as proteins and nucleic acids. These properties make 2,5,6-Triaminopteridin-4(3H)-one hydrochloride an ideal scaffold for further functionalization and drug design.
Recent studies have also focused on the potential of 2,5,6-Triaminopteridin-4(3H)-one hydrochloride as a radiosensitizer. By enhancing the effectiveness of radiation therapy without increasing toxicity to healthy tissues, this compound could revolutionize cancer treatment strategies. Preclinical trials have shown promising results, with significant tumor regression observed in animal models treated with this compound.
In conclusion,2 , 5 , 6 - Triaminopteridin - 4 ( 3 H ) - one hydrochloride stands out as a multifaceted molecule with immense potential across various fields of science and medicine. Its unique structure and diverse functional groups make it an invaluable tool for researchers seeking to develop innovative solutions to complex biological problems.
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